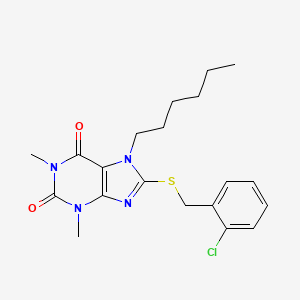

![molecular formula C17H15N3O B2378272 4-{[(2-氧代-1,2,3,4-四氢喹啉-6-基)氨基]甲基}苯甲腈 CAS No. 1157387-72-8](/img/structure/B2378272.png)

4-{[(2-氧代-1,2,3,4-四氢喹啉-6-基)氨基]甲基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

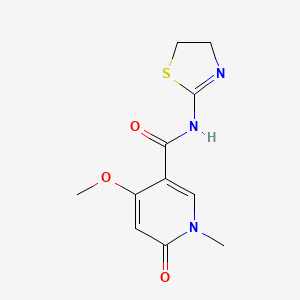

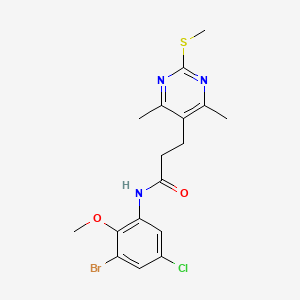

“4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile” is a chemical compound with the molecular formula C17H15N3O . It is related to a class of compounds known as tetrahydroquinolines .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15;/h1-4,6-7,9H,5,8,10H2,(H3,18,19)(H,20,21);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.32 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the searched resources.科学研究应用

合成和药物化学

工厂规模生产的开发:合成用于治疗尿急失禁的钾通道开放剂的关键步骤涉及不对称 Hantzsch 反应,这对于优化产率和控制杂质水平至关重要 (Hopes、Parker 和 Patel,2006)。

四氢喹啉衍生物的合成:四氢喹啉衍生物的高效一步合成,展示了该化合物创造具有潜在生物活性的各种衍生物的多功能性 (Kandeel、Farag、Shaaban 和 Elnagdi,1996)。

探索抗肿瘤剂:已经合成了带有生物活性磺酰胺部分的新型四氢喹啉衍生物,显示出有希望的体外抗肿瘤活性 (Alqasoumi、Al-Taweel、Alafeefy、Ghorab 和 Noaman,2010)。

合成 Galipea officinalis 的生物碱:展示了 2-烷基-四氢喹啉的新合成方法,展示了该化合物在创建复杂天然产物中的用途 (Shahane、Louafi、Moreau、Hurvois、Renaud、Weghe 和 Roisnel,2008)。

HIV-1 逆转录酶抑制剂的合成:该化合物作为二芳基嘧啶 HIV-1 逆转录酶抑制剂合成中的重要中间体 (Xiu-lia,2015)。

半导体制造中的铜电镀:将其用作超大规模集成 (ULSI) 半导体制造中铜电镀的模型平整剂,展示了其在高科技制造工艺中的用途 (Bozzini、Mele 和 Tondo,2010)。

作用机制

Target of Action

The primary target of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .

Mode of Action

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the specific type of cell and the signaling pathways involved .

Biochemical Pathways

The increase in cAMP levels caused by 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can affect several biochemical pathways. For example, in cardiac muscle cells, elevated cAMP levels can activate protein kinase A, which in turn phosphorylates and opens calcium channels in the sarcoplasmic reticulum, leading to increased calcium release, stronger heart muscle contractions, and improved blood flow .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

The inhibition of PDE3A by 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can lead to a variety of cellular effects. These include antimitogenic effects (inhibition of cell growth), antithrombotic effects (prevention of blood clot formation), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions) .

Action Environment

The action of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can be influenced by various environmental factors. For instance, its stability may be affected by light exposure Additionally, its efficacy and stability could potentially be influenced by factors such as temperature, pH, and the presence of other substances in the body

属性

IUPAC Name |

4-[[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-10-12-1-3-13(4-2-12)11-19-15-6-7-16-14(9-15)5-8-17(21)20-16/h1-4,6-7,9,19H,5,8,11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMUUUIPMUBGIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NCC3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

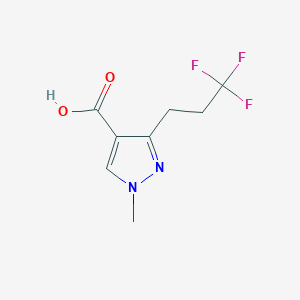

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

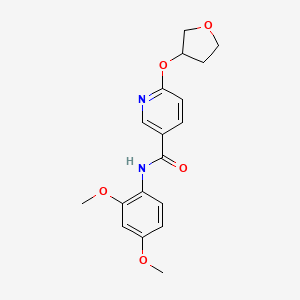

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)

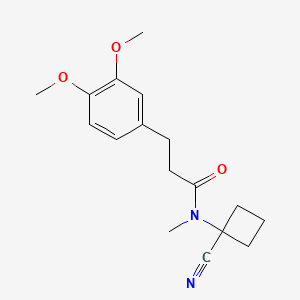

![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)